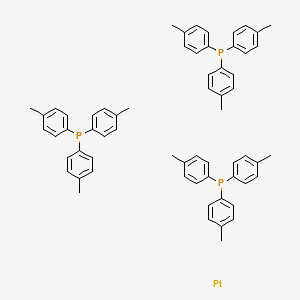
Platinum;tris(4-methylphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tris(4-methylphenyl)phosphine typically involves the reaction of 4-methylphenylmagnesium bromide with phosphorus trichloride. The reaction proceeds as follows:
3C6H4CH3MgBr+PCl3→P(C6H4CH3)3+3MgBrCl
This method is widely used due to its simplicity and high yield .
Industrial Production Methods
Industrial production of tris(4-methylphenyl)phosphine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems helps in scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Tris(4-methylphenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tris(4-methylphenyl)phosphine oxide.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands in coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reactions typically occur in the presence of metal salts and under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
Oxidation: Tris(4-methylphenyl)phosphine oxide.
Substitution: Various metal-phosphine complexes depending on the metal salt used.
Aplicaciones Científicas De Investigación
Tris(4-methylphenyl)phosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of coordination compounds and catalysis of organic reactions.
Biology: Employed in the study of enzyme models and biological systems involving metal centers.
Medicine: Platinum complexes with tris(4-methylphenyl)phosphine exhibit antitumor activity.
Industry: Utilized in the fabrication of semiconducting nanofibers and stabilization of peroxides.
Mecanismo De Acción
The mechanism by which tris(4-methylphenyl)phosphine exerts its effects involves coordination to metal centers, stabilizing them and facilitating various catalytic processes. The phosphine ligand donates electron density to the metal, enhancing its reactivity and enabling the formation of reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(4-methoxyphenyl)phosphine
- Tris(4-methylthiophenyl)phosphine
- Tris(2-methylphenyl)phosphine
Uniqueness
Tris(4-methylphenyl)phosphine is unique due to its specific electronic and steric properties, which make it an effective ligand for stabilizing metal centers and facilitating catalytic reactions. Its methyl groups provide a balance between electron-donating and steric effects, making it versatile for various applications .
Propiedades
Número CAS |
33937-28-9 |
|---|---|
Fórmula molecular |
C63H63P3Pt |
Peso molecular |
1108.2 g/mol |
Nombre IUPAC |
platinum;tris(4-methylphenyl)phosphane |
InChI |
InChI=1S/3C21H21P.Pt/c3*1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;/h3*4-15H,1-3H3; |
Clave InChI |
SSTRLPZZUUXBMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


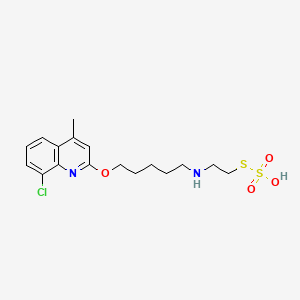
![1h-Pyrimido[5,4-c][1,2,5]oxadiazine](/img/structure/B14674050.png)
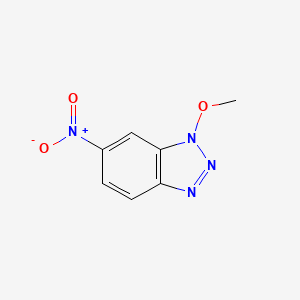
![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)
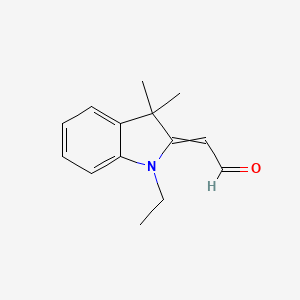
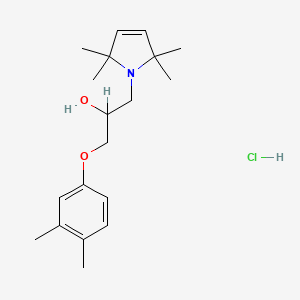
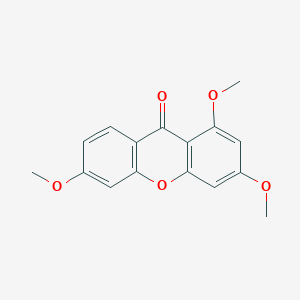

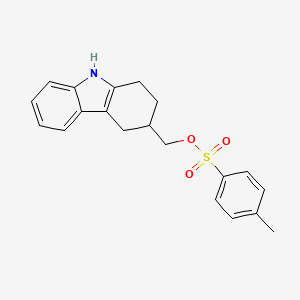
![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)
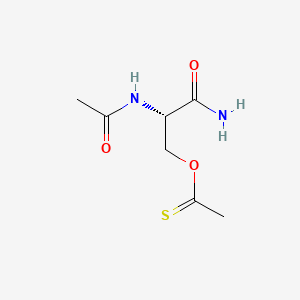
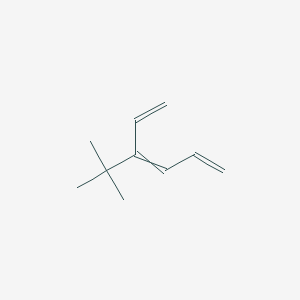
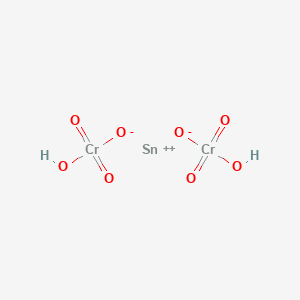
![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)
